Lipophilicity in N-Alkyl 5-Bromopicolinamide Series
The N-cyclopentyl derivative (XLogP3 = 2.4) exhibits a stepwise increase in computed lipophilicity compared to its shorter N-alkyl congeners: N-ethyl (XLogP3 = 1.5; Δ = +0.9) and N-isopropyl (XLogP3 = 2.0; Δ = +0.4) [1]. The TPSA remains constant at 42 Ų across the series, indicating that the lipophilicity change is driven entirely by the N-substituent without altering hydrogen-bonding capacity [1]. This XLogP3 difference of +0.9 log units vs. the N-ethyl analog translates to a roughly 8-fold higher predicted partition coefficient, which can alter membrane permeability, metabolic stability, and plasma protein binding in biological assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | N-Ethyl 5-bromopicolinamide: XLogP3 = 1.5; N-Isopropyl 5-bromopicolinamide: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.9 vs. N-ethyl; ΔXLogP3 = +0.4 vs. N-isopropyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07/2024.11.20) |
Why This Matters
Higher lipophilicity may favor crossing phospholipid bilayers and engaging hydrophobic kinase binding pockets, but procurement decisions must balance this against potential solubility-limited assay performance.
- [1] PubChem Compound Summary CID 26370088 (5-Bromo-N-cyclopentylpicolinamide), CID 22831621 (5-Bromo-N-ethylpicolinamide), CID 26370111 (5-Bromo-N-isopropylpicolinamide). Computed Properties section. National Center for Biotechnology Information. Accessed April 2026. View Source
